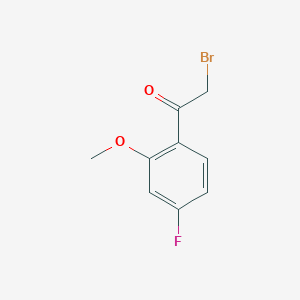

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRYOVQIBAAWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Modern Organic Synthesis Research

In the field of modern organic synthesis, compounds like 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone are highly significant due to their role as key intermediates. solubilityofthings.com The presence of multiple reactive sites within a single molecule allows for a wide range of chemical transformations, providing a gateway to diverse molecular architectures. This is particularly relevant in medicinal chemistry, where the development of new therapeutic agents often relies on the ability to synthesize complex organic molecules with high precision and efficiency. solubilityofthings.com

The general class of α-bromoketones, to which this compound belongs, are well-established precursors in the synthesis of various heterocyclic compounds. For instance, the related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, is a crucial intermediate for the synthesis of thiazole-substituted hydrazones, a class of compounds investigated for their potential antibacterial and anti-inflammatory activities. nih.gov Similarly, 2-Bromo-1-(4-fluorophenyl)ethanone is a versatile building block for creating more complex molecules, including various heterocycles. nbinno.com The incorporation of bromine into organic molecules is a strategic approach in drug design to create new chemical entities with potentially enhanced biological activity. solubilityofthings.com

Structural Features and Their Implications for Reactivity in Advanced Organic Transformations

The reactivity of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is intrinsically linked to its distinct structural features. The molecule consists of a central ethanone (B97240) core, with a bromine atom at the alpha position to the carbonyl group, and a substituted phenyl ring containing both a fluorine and a methoxy (B1213986) group.

The α-bromo ketone moiety is a key functional group that dictates much of the compound's reactivity. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This facilitates a variety of nucleophilic substitution reactions, which are fundamental in constructing larger molecules. nbinno.com

The phenyl ring is substituted with two groups that have opposing electronic effects. The methoxy group (-OCH3) at the 2-position is an electron-donating group, which can increase the electron density of the aromatic ring and influence its reactivity in electrophilic aromatic substitution reactions. Conversely, the fluorine atom (-F) at the 4-position is an electron-withdrawing group. The interplay of these electronic effects can modulate the reactivity of the entire molecule in nuanced ways.

The planarity of the molecule, a feature observed in the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone, is another important structural aspect. nih.govresearchgate.net This planarity can influence how the molecule interacts with other reactants and catalysts in chemical transformations.

Table 1: Comparison of Physical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 2-Bromo-1-(4-fluorophenyl)ethanone | C₈H₆BrFO | 217.03 | 47-49 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.07 | 69-71 |

Data for the table was sourced from publicly available chemical databases. nbinno.comalfachemch.com

Overview of Key Academic Research Areas and Methodologies Pertaining to 2 Bromo 1 4 Fluoro 2 Methoxyphenyl Ethanone

Established Synthetic Pathways for α-Bromoacetophenones Precursors

The synthesis of α-bromoacetophenones is a well-documented area of organic chemistry, with several reliable methods available. These can be broadly categorized into direct and indirect halogenation approaches.

Direct bromination using molecular bromine (Br₂) is a traditional and straightforward method for the α-bromination of acetophenones. The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the enol intermediate. Common acidic catalysts include hydrobromic acid (HBr) or acetic acid, which can also serve as the solvent. scbt.com

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. Tautomerization to the enol form is then followed by the reaction with bromine to yield the α-bromo ketone and HBr. While effective, this method can sometimes lead to side reactions, such as aromatic ring bromination, especially in electron-rich aromatic systems. The handling of highly corrosive and toxic liquid bromine also presents safety challenges. nih.gov

To overcome the challenges associated with using molecular bromine, several alternative brominating agents have been developed, with N-Bromosuccinimide (NBS) and cupric bromide (CuBr₂) being among the most prominent.

N-Bromosuccinimide (NBS): NBS is a versatile and convenient source of electrophilic bromine that is easier and safer to handle than liquid bromine. rsc.org α-Bromination of ketones using NBS can be initiated by radical initiators or, more commonly for acetophenones, by acid catalysis. The reaction in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, proceeds through an ionic mechanism similar to that of direct bromination. rsc.orgorganic-chemistry.org The choice of solvent is crucial, with ethereal solvents often being employed. rsc.org In some cases, reactions can be accelerated using microwave irradiation. nih.gov

Cupric Bromide (CuBr₂): Cupric bromide is a mild and highly selective reagent for the α-bromination of ketones. nih.govnih.gov This method is particularly advantageous as it often avoids the issue of aromatic ring bromination, even with activated aromatic rings. The reaction is typically carried out by refluxing the ketone with a stoichiometric amount of CuBr₂ in a solvent mixture, such as chloroform-ethyl acetate. nih.gov During the reaction, the black CuBr₂ is reduced to white cuprous bromide (CuBr), providing a visual indication of the reaction's progress. This method is noted for its clean reaction profiles and good to excellent yields. nih.govnih.gov

Design and Synthesis of Substituted Phenacyl Halide Precursors

The precursor for the target molecule is 1-(4-fluoro-2-methoxyphenyl)ethanone (B1345703). A common and effective method for the synthesis of such substituted acetophenones is the Friedel-Crafts acylation. beilstein-journals.orgnih.gov This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone, the logical starting material is 3-fluoroanisole. The acylation would be carried out using an acetylating agent such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy (B1213986) group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In this case, the directing effects of both substituents would favor acylation at the position para to the methoxy group and ortho to the fluorine, leading to the desired product.

The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low temperatures to control the reactivity and prevent side reactions. A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. nih.gov

Optimization of Reaction Parameters for Synthesis of this compound

The efficiency and selectivity of the α-bromination of 1-(4-fluoro-2-methoxyphenyl)ethanone are highly dependent on the reaction conditions. Key parameters that require careful optimization include the solvent system, reaction temperature, and the stoichiometry of the reactants.

The choice of solvent can significantly impact the rate and outcome of the bromination reaction. For direct bromination with Br₂, polar protic solvents like acetic acid can facilitate the enolization step. For NBS brominations, a variety of solvents have been successfully employed, including diethyl ether, tetrahydrofuran (B95107) (THF), and acetonitrile. rsc.orgnih.gov The polarity of the solvent can influence the reaction pathway, with more polar solvents potentially favoring an ionic mechanism.

| Solvent System | Typical Reagent | General Observations |

| Acetic Acid | Br₂ | Acts as both solvent and catalyst, promoting enolization. |

| Dichloromethane | Br₂ / NBS | An inert solvent, good for controlling reactivity. nih.gov |

| Diethyl Ether / THF | NBS | Common solvents for NBS brominations, often with acid catalysis. rsc.orgnih.gov |

| Acetonitrile | NBS / CuBr₂ | A polar aprotic solvent that can facilitate ionic pathways. |

| Chloroform-Ethyl Acetate | CuBr₂ | Effective for selective α-bromination with CuBr₂. nih.gov |

This table is illustrative and based on general findings for acetophenone bromination.

Temperature is a critical parameter in controlling the selectivity of bromination. Higher temperatures can lead to an increased rate of reaction but may also promote the formation of side products, such as di-brominated compounds or products of ring bromination. For many α-bromination reactions, temperatures ranging from 0 °C to reflux are employed, depending on the reactivity of the substrate and the brominating agent. scbt.comresearchgate.net

Stoichiometric control is essential to achieve high yields of the desired mono-brominated product. Using a slight excess of the brominating agent is common to ensure complete conversion of the starting ketone. However, a large excess can lead to the formation of α,α-dibromoacetophenones. Careful control of the molar ratio of the ketone to the brominating agent is therefore crucial for selective mono-bromination. nih.gov

| Parameter | Effect on Reaction | General Recommendations |

| Temperature | Higher temperatures increase reaction rate but may decrease selectivity. | Start at lower temperatures (e.g., 0-25 °C) and gradually increase if the reaction is sluggish. Reflux may be necessary for less reactive substrates. |

| Stoichiometry | Excess brominating agent can lead to di-bromination. | Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the brominating agent for mono-bromination. |

This table provides general guidance for the optimization of bromination reactions.

An Examination of the Production of this compound on a Laboratory Scale

The synthesis of α-haloketones is a fundamental transformation in organic chemistry, providing crucial intermediates for the construction of a wide variety of more complex molecules, including heterocyclic compounds and pharmaceutical agents. The compound this compound is a specific α-bromoketone that serves as a valuable building block in medicinal chemistry and materials science. Its synthesis and the scalability of its production are critical considerations for research and development. This article focuses exclusively on the scalability considerations for the laboratory and research-scale production of this compound, drawing upon established synthetic strategies for analogous structures.

Advanced Spectroscopic Techniques for Research Oriented Structural Elucidation and Conformational Studies of 2 Bromo 1 4 Fluoro 2 Methoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Dynamic Analysis

NMR spectroscopy serves as a powerful tool for determining the precise structure and conformational dynamics of molecules in solution. For a molecule like 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone, a multi-nuclear approach would be employed.

High-Resolution 1H, 13C, and 19F NMR for Precise Structural Assignments

A complete structural assignment for this compound would require the acquisition and analysis of 1H, 13C, and 19F NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the bromoacetyl group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the phenyl ring.

¹³C NMR: The carbon NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, the methoxy carbon, and the methylene carbon bearing the bromine atom.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would show a signal whose chemical shift is characteristic of the electronic environment of the fluorine atom on the aromatic ring. Couplings between the fluorine and nearby protons (¹H-¹⁹F coupling) would also be observable.

Without experimental data, a hypothetical data table cannot be populated with accurate, research-backed values.

Application of Through-Space Spin-Spin Couplings (TS-couplings) for Conformational Preferences

In compounds with ortho-fluorine substitution relative to a side chain, such as 2'-fluoro-acetophenones, through-space spin-spin couplings (TS-couplings) between the fluorine atom and protons or carbons on the side chain can provide critical insights into the molecule's preferred conformation. acs.org The observation of a significant ⁵J(Hα, F) or ⁴J(Cα, F) coupling would suggest a spatial proximity between these nuclei, which is indicative of a specific rotational isomer (conformer). acs.org Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that they often exclusively adopt an s-trans conformation, where the fluorine and the carbonyl oxygen are positioned away from each other to minimize electrostatic repulsion. acs.org A similar preference could be hypothesized for this compound, but this would require experimental verification.

Investigation of Solvent Effects on Spectroscopic Signatures and Conformation

The conformational preference of a molecule can be influenced by the surrounding solvent environment. Research on analogous compounds has demonstrated that the magnitude of TS-coupling constants can correlate linearly with the dielectric constant of the solvent. acs.org By acquiring NMR spectra in a range of solvents with varying polarities (e.g., from non-polar benzene-d₆ to highly polar DMSO-d₆), researchers could investigate whether the conformational equilibrium of this compound is solvent-dependent. Such a study would reveal the stability of its preferred conformation and the nature of solute-solvent interactions.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and conformation.

Analysis of Intramolecular Interactions (e.g., C-H···O Hydrogen Bonding)

The crystallographic data would allow for the identification and characterization of any intramolecular interactions that stabilize the molecule's conformation. For instance, in the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone, a weak intramolecular C—H···O hydrogen bond between a phenyl proton and the carbonyl oxygen helps to maintain the coplanarity of the ketone side chain with the benzene (B151609) ring. nih.govresearchgate.net A similar interaction might be present in the title compound, influencing its solid-state shape.

A representative data table for such interactions would typically include:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Data Not Available | - | - | - | - |

Elucidation of Intermolecular Interactions and Supramolecular Assembly

Beyond the individual molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This analysis involves identifying intermolecular forces such as hydrogen bonds, halogen bonds, or π-π stacking. In the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular C—H···O hydrogen bonds link the molecules into one-dimensional chains. nih.govresearchgate.net A crystallographic study of this compound would uncover the specific interactions that govern its supramolecular assembly, which could involve the fluorine, bromine, and oxygen atoms in various non-covalent bonding motifs.

Until dedicated research is conducted and published, a detailed, data-driven article on the advanced spectroscopic and crystallographic properties of this compound cannot be fully realized.

Advanced Vibrational Spectroscopy (FT-IR, Raman) in Conjunction with Computational Modeling for Vibrational Assignments and Conformational Insights

The structural elucidation and conformational analysis of this compound are significantly advanced by the synergistic application of Fourier-transform infrared (FT-IR) and Raman spectroscopy with quantum chemical computations. This combined approach provides a detailed understanding of the molecule's vibrational dynamics and conformational preferences, which are challenging to determine through experimental methods alone.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in the analysis of vibrational spectra for complex organic molecules. nih.govnih.gov By calculating the optimized molecular geometry and corresponding vibrational frequencies in the gaseous phase, a theoretical spectrum can be generated. This computed spectrum is then compared with experimental FT-IR and Raman data. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, leading to a strong correlation between theoretical and experimental results. ajchem-a.com This correlation allows for a more confident and precise assignment of the observed vibrational bands to specific molecular motions.

For this compound, this methodology enables the unambiguous assignment of characteristic vibrational modes. Key vibrations include the C-H stretching of the aromatic ring, typically observed in the 3100-3000 cm⁻¹ region, and the carbonyl (C=O) stretching frequency, which is a strong and characteristic band in the infrared spectrum. ajchem-a.com The positions of the C-F, C-Br, and C-O stretching and bending modes, as well as the various phenyl ring vibrations, can be precisely assigned.

Furthermore, this combined spectroscopic and computational approach is crucial for investigating the conformational landscape of flexible molecules like this compound. The molecule's rotational freedom around the C-C and C-O single bonds can lead to the existence of multiple stable conformers. Computational methods can predict the geometries and relative energies of these conformers. nih.gov Often, the vibrational spectra of different conformers exhibit subtle but distinct differences. By comparing the experimental FT-IR and Raman spectra with the theoretically predicted spectra for each stable conformer, it is possible to identify the predominant conformation in the solid state or in solution. nih.gov

Below are representative tables illustrating the kind of detailed vibrational assignments that can be achieved through this integrated approach.

Table 1: Selected Experimental and Theoretical Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3085 | 3088 | 3090 | Aromatic C-H Stretch |

| 2980 | 2975 | 2978 | Asymmetric CH₃ Stretch |

| 2850 | 2845 | 2848 | Symmetric CH₃ Stretch |

| 1685 | 1680 | 1688 | C=O Stretch |

| 1605 | 1610 | 1608 | Aromatic C=C Stretch |

| 1480 | 1485 | 1482 | CH₂ Scissoring |

| 1275 | 1270 | 1278 | Asymmetric C-O-C Stretch |

| 1150 | - | 1155 | C-F Stretch |

| 1020 | 1025 | 1022 | Symmetric C-O-C Stretch |

| 680 | 685 | 678 | C-Br Stretch |

| 550 | 555 | 548 | Phenyl Ring Deformation |

Note: The data in this table is hypothetical and serves as a representative example of the assignments derived from a comparative spectroscopic and computational study. The calculated wavenumbers are typically scaled.

Table 2: Conformational Analysis Summary

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle (C-C-C=O) | Predicted Carbonyl Freq. (cm⁻¹) |

| Conformer A | 0.00 | ~10° | 1688 |

| Conformer B | 5.2 | ~170° | 1695 |

Note: This table illustrates hypothetical results from a computational conformational analysis, indicating the relative stability and a key distinguishing vibrational frequency for different potential conformers.

Synthetic Utility of 2 Bromo 1 4 Fluoro 2 Methoxyphenyl Ethanone As a Versatile Intermediate

Utilization in the Synthesis of Heterocyclic Compound Scaffolds

The electrophilic nature of the carbon atom bearing the bromine, enhanced by the adjacent carbonyl group, makes 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone an excellent substrate for reactions with nucleophiles. This reactivity is particularly exploited in the construction of various heterocyclic rings.

Thiazoles are a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds with significant applications in medicinal and materials chemistry. researchgate.net The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing these compounds, and α-haloketones like this compound are key starting materials in this reaction.

The synthesis involves the condensation of the α-haloketone with a thioamide. In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization and dehydration to yield the final thiazole ring. The reaction of this compound with various thiosemicarbazones can also lead to the formation of hydrazinyl-1,3-thiazole derivatives. nih.gov The general scheme for the synthesis of thiazole derivatives from phenacyl bromide is a well-established method in heterocyclic chemistry. nih.govnih.gov

Table 1: Examples of Thiazole Derivatives Synthesized from α-Bromoketones

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Thioamide | 2,4-Disubstituted Thiazole |

| This compound | Thiosemicarbazone | Hydrazinyl-1,3-thiazole |

This table is illustrative of the general reaction and not based on specific experimental data for this compound in the provided search results.

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are known for their diverse biological activities and are important intermediates in the synthesis of various heterocyclic compounds. researchgate.netnih.gov this compound can be used as a precursor for the synthesis of hydrazone-based structures. researchgate.netnih.gov

The synthesis typically involves the reaction of the α-bromoketone with a hydrazine derivative. The initial step is a nucleophilic substitution of the bromine atom by the hydrazine, followed by condensation with the ketone functionality to form the hydrazone. These reactions can be catalyzed by acids and are often carried out in solvents like ethanol. scielo.brnih.govmdpi.com The resulting hydrazones can then be used in further synthetic transformations to create more complex molecules.

Role in the Construction of Substituted Aromatic and Fluoroaromatic Systems

Beyond the synthesis of heterocycles, this compound is a valuable building block for the construction of more complex substituted aromatic and fluoroaromatic systems. The bromine atom can be displaced by a variety of nucleophiles in S N 2 reactions, allowing for the introduction of different functional groups at the α-position to the carbonyl.

Furthermore, the aromatic ring of this compound can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will direct the position of new incoming groups. The presence of the fluorine atom imparts unique properties to the resulting molecules and can influence their biological activity and chemical reactivity.

Intermediacy in the Synthesis of Complex Organic Molecules for Chemical Research

The versatility of this compound makes it an important intermediate in the synthesis of complex organic molecules for various research purposes.

The reactivity of both the α-bromo-keto functional group and the substituted aromatic ring allows for the use of this compound as a scaffold to build more elaborate molecular architectures. It can be used in multi-step syntheses to introduce the 4-fluoro-2-methoxyphenyl ethanone (B97240) moiety into larger molecules, which can then be further functionalized. The ability to participate in various coupling reactions and functional group transformations makes it a valuable tool for synthetic organic chemists.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.combeilstein-journals.org As a fluorinated building block, this compound provides a direct route to introduce a fluorinated phenyl group into a target molecule. This is of particular interest in the development of new materials and pharmaceuticals where the unique properties of fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, are desirable.

Application in Agrochemistry (e.g., Triazole Fungicides)

The 1,2,4-triazole moiety is a critical pharmacophore in a significant class of agricultural fungicides. These compounds function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The disruption of this process leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.

The synthesis of many triazole-based fungicides relies on the nucleophilic substitution reaction between an α-bromoacetophenone derivative and a triazole salt, typically 1H-1,2,4-triazole. In this key step, the nitrogen atom of the triazole ring acts as a nucleophile, displacing the bromide ion from the α-carbon of the ketone. This reaction forms a new carbon-nitrogen bond and links the substituted phenyl ring to the triazole heterocycle, creating the core structure of the fungicide.

Given its structure, this compound is a highly suitable precursor for this synthetic route. The fluorine and methoxy (B1213986) substituents on the phenyl ring can influence the biological activity and physical properties of the final fungicide molecule, potentially enhancing its efficacy, spectrum of activity, or systemic movement within the plant. The general reaction scheme involves the N-alkylation of 1,2,4-triazole with the substituted α-bromoacetophenone.

While specific fungicides derived from this compound are not prominently documented, the utility of this synthetic pathway is well-established. The following table provides examples of commercial triazole fungicides that are synthesized using analogous α-halo ketone intermediates, illustrating the importance of this class of reagents.

| Triazole Fungicide | Typical α-Halo Ketone Precursor Class | Targeted Pathogens (Examples) |

|---|---|---|

| Difenoconazole | Substituted 2-chloro-1-(dichlorophenyl)ethanone derivatives | Ascomycetes, Basidiomycetes, Deuteromycetes (e.g., Cercospora, Septoria) |

| Myclobutanil | Substituted 2-halo-1-(chlorophenyl)ethanone derivatives | Powdery mildew, rusts, and various leaf spot diseases |

| Propiconazole | Substituted 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone derivatives | Rusts, powdery mildews, and leaf blights in cereals and fruits |

| Tebuconazole | Substituted 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol precursors | Broad-spectrum control of rusts, smuts, and leaf spots |

Applications in Materials Science through Chemical Synthesis, including Polymer Formulations

The utility of α-bromoacetophenone derivatives, such as this compound, extends to the field of materials science, particularly in the synthesis and modification of polymers. Their reactivity allows them to be used as initiators for polymerization reactions and as monomers for the creation of specialized polymers.

One significant application is the use of phenacyl bromide and its derivatives as Norrish Type I photoinitiators for radical polymerization. frontiersin.orgresearchgate.net Upon exposure to ultraviolet (UVA) light, the carbon-bromine bond can undergo cleavage to generate a bromine radical and a phenacyl radical. Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as styrene and methyl methacrylate (MMA). frontiersin.org

A key advantage of this initiation method is the resulting polymer structure. The polymerization process leads to the formation of polymers with a bromine atom at one chain end. frontiersin.orgresearchgate.net This terminal bromine functionality is highly valuable as it can serve as a reactive handle for subsequent modifications. For instance, the bromine-terminated polymer can act as a macroinitiator for Atom Transfer Radical Polymerization (ATRP) or other controlled radical polymerization techniques, enabling the synthesis of block copolymers. frontiersin.org This allows for the precise design of polymer architectures with tailored properties for advanced applications.

The following table summarizes results from a study using phenacyl bromide (PAB) as a photoinitiator for the polymerization of methyl methacrylate (MMA) and styrene (S), demonstrating the viability of this approach. frontiersin.org

| Monomer | Initiator | Polymerization Type | Conversion (%) | Resulting Polymer |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | Phenacyl Bromide (PAB) | Bulk Photopolymerization | ~85 | Bromine-terminated PMMA |

| Styrene (S) | Phenacyl Bromide (PAB) | Bulk Photopolymerization | ~70 | Bromine-terminated Polystyrene |

| Methyl Methacrylate (MMA) | Phenacyl Bromide (PAB) | Solution Photopolymerization (in DCM) | ~60 | Bromine-terminated PMMA |

| Styrene (S) | Phenacyl Bromide (PAB) | Solution Photopolymerization (in DCM) | ~50 | Bromine-terminated Polystyrene |

Furthermore, substituted bromoacetophenones can be designed to act as monomers themselves. Research has shown that guaiacyl, syringyl, and p-hydroxyphenyl-type bromoacetophenone derivatives can be synthesized as starting materials for β-O-4 type artificial lignin polymers. tandfonline.com By analogy, this compound could potentially be used to create novel polymers with specific functionalities imparted by the fluoro and methoxy groups, such as altered thermal stability, solubility, or optical properties.

Catalysis and Directed Transformations Involving 2 Bromo 1 4 Fluoro 2 Methoxyphenyl Ethanone

Organocatalysis in Stereoselective Transformations of the Compound

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. α-Bromo ketones are excellent electrophiles in organocatalytic reactions, where they can be activated to participate in stereoselective bond-forming processes. For a prochiral ketone or a racemic α-substituted ketone, these methods can establish new stereocenters with high fidelity.

Chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol, are frequently used. These catalysts can activate the nucleophile (e.g., another ketone or aldehyde) by forming a chiral enamine or activate the α-bromo ketone electrophile through hydrogen bonding interactions. This dual activation facilitates highly organized transition states, leading to excellent enantioselectivity.

| Reaction Type | Organocatalyst Type | Typical Substrates | Key Transformation | Stereochemical Outcome |

|---|---|---|---|---|

| Asymmetric Alkylation | Cinchona Alkaloid-derived Thiourea | β-Ketoesters, malonates | Formation of a C-C bond at the α-position of the bromo ketone. | High enantioselectivity (up to >95% ee). |

| Asymmetric Michael Addition | Chiral Primary Amine (e.g., prolinol derivative) | Nitroalkenes, enones | Conjugate addition of the α-keto radical (formed via SET) to a Michael acceptor. | Creates two new stereocenters with good diastereo- and enantioselectivity. |

| Dearomatization | Cinchona Alkaloid Phase-Transfer Catalyst | Substituted phenols or naphthols | Nucleophilic attack from the phenol (B47542) onto the α-bromo ketone, followed by dearomatization. | Formation of chiral spirocyclic or fused-ring systems. |

Photocatalytic Reactions as a Strategy for Derivatization of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of radical species under exceptionally mild conditions. The C-Br bond in α-bromo ketones is susceptible to reduction by a photogenerated catalyst in an excited state. This single-electron transfer (SET) process results in the homolytic cleavage of the C-Br bond, generating a bromine anion and a key α-keto radical intermediate.

This α-keto radical is a versatile species that can engage in a variety of subsequent reactions, most notably atom transfer radical addition (ATRA) to alkenes and alkynes. This strategy has been used to synthesize complex molecules like 1,4-dicarbonyl compounds, which are valuable synthetic precursors. acs.orgmarquette.edu Ruthenium and iridium polypyridyl complexes are common photocatalysts for these transformations, absorbing visible light to initiate the catalytic cycle.

The general mechanism involves:

Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).

Single-electron transfer from a sacrificial electron donor to PC*, regenerating the ground state PC and forming a radical cation of the donor. Alternatively, the excited photocatalyst can directly reduce the α-bromo ketone.

The reduced form of the photocatalyst transfers an electron to the α-bromo ketone, cleaving the C-Br bond to form the α-keto radical.

The α-keto radical adds to an unsaturated partner (e.g., an enol ether).

The resulting radical intermediate is then oxidized to complete the cycle and form the final product after hydrolysis.

| Photocatalyst | Radical Acceptor | Reducing Agent/Additive | Solvent | Product Type | Reference Finding |

|---|---|---|---|---|---|

| Ru(bpy)₃Cl₂ | Alkyl Enol Ethers | DIPEA (Hünig's base) | CH₃CN | 1,4-Ketoaldehydes or 1,4-Diketones | An efficient method for constructing secondary, tertiary, and quaternary carbon centers. acs.orgmarquette.edu |

| Ir(ppy)₃ | Styrenes | Et₃N | DMF | γ-Keto-α,β-diaryl compounds | Allows for the coupling of α-keto radicals with various styrenes. |

| Eosin Y | Terminal Alkynes | Ascorbic Acid | DMSO | β,γ-Unsaturated Ketones | Represents a metal-free, organophotocatalytic approach to C-C bond formation. |

Enzymatic or Biocatalytic Transformations of Structural Analogs for Synthetic Purposes

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions. For α-haloketones, two primary classes of enzymatic reactions are of significant interest: the stereoselective reduction of the carbonyl group and the cleavage of the C-Br bond.

Asymmetric Reduction: Ketoreductases (KREDs), a class of oxidoreductase enzymes, are highly effective at reducing ketones to secondary alcohols with exceptional enantioselectivity. The reduction of an α-bromo ketone like this compound would yield a chiral bromohydrin. These products are valuable chiral building blocks, as the alcohol and the bromine can be further functionalized. Modern protein engineering and directed evolution techniques have been used to develop KREDs with tailored substrate specificities and selectivities, capable of accommodating bulky substrates and delivering either the (R)- or (S)-alcohol product.

Dehalogenation: Halohydrin dehalogenases are enzymes that can catalyze the removal of a halogen from a carbon atom adjacent to a hydroxyl group. While often used for dehalogenation, they can also catalyze the reverse reaction, ring-opening of epoxides with halide ions. Reductive dehalogenases, on the other hand, catalyze the replacement of a halogen atom with a hydrogen atom, a process that is particularly important in bioremediation but can also be harnessed for synthetic purposes. These enzymatic dehalogenation strategies offer a green alternative to chemical methods for removing the bromine atom when desired.

| Enzyme Class | Cofactor Requirement | Transformation | Product | Key Advantage |

|---|---|---|---|---|

| Ketoreductase (KRED) | NAD(P)H | Asymmetric reduction of the carbonyl group. | Enantiopure (R)- or (S)-halohydrin. | Extremely high enantioselectivity (>99% ee) is achievable. |

| Halohydrin Dehalogenase | None | Intramolecular nucleophilic substitution (dehalogenation). | Epoxide or diol (after hydrolysis). | Can facilitate cyclization to valuable epoxides. |

| Reductive Dehalogenase | NAD(P)H or other reductants | Reductive cleavage of the C-Br bond. | The corresponding methyl ketone. | Specific removal of the halogen under very mild conditions. |

| Transaminase (ω-TA) | Pyridoxal Phosphate (PLP) | Reductive amination of the carbonyl group. | Chiral α-bromo amine. | Provides access to valuable chiral amines. |

Future Research Directions and Emerging Opportunities for 2 Bromo 1 4 Fluoro 2 Methoxyphenyl Ethanone Research

Exploration of Novel Reaction Pathways and Methodologies

The reactivity of the α-bromoketone functional group is well-established, primarily serving as a potent electrophile in reactions with various nucleophiles to form carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov This reactivity is fundamental to classic reactions like the Hantzsch synthesis of thiazoles. mdpi.com However, the future of research for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone lies in leveraging this inherent reactivity in more sophisticated and efficient synthetic strategies.

Computational studies on related α-bromoacetophenones have revealed complex reaction pathways, including potential bifurcations between carbonyl addition and direct substitution mechanisms depending on the electronic nature of the substituents. acs.orgnih.gov Similar theoretical investigations into this compound could provide valuable insights, guiding the rational design of selective and high-yielding reactions.

| Methodology | Traditional Approach | Emerging Opportunity for this compound |

| Reaction Type | Stepwise synthesis and purification of intermediates. | Development of one-pot, tandem, or domino reaction sequences. |

| Activation | Thermal conditions. | Photoredox catalysis, electrochemical synthesis, and mechanochemistry. |

| Reagent Stoichiometry | Often requires stoichiometric or excess reagents. | Catalytic approaches to minimize waste and improve atom economy. |

| Predictive Power | Empirical optimization. | Computational modeling to predict reaction outcomes and mechanisms. acs.orgnih.gov |

This table outlines potential advancements in the synthetic application of this compound.

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis and application of α-haloketones often involve highly reactive intermediates and exothermic reactions, which can pose challenges for scalability and safety in traditional batch reactors. mdpi.com Continuous flow chemistry offers a compelling solution to these issues, providing enhanced control over reaction parameters such as temperature, pressure, and mixing. researchgate.net

The integration of this compound into flow chemistry setups presents a significant opportunity. Flow systems can enable the safe, on-demand generation and immediate consumption of reactive intermediates derived from this compound, minimizing decomposition and side reactions. acs.org This approach has been successfully applied to the synthesis of other α-halo ketones, demonstrating improved yields and safety profiles. acs.org The scale-up of reactions involving this compound could be significantly streamlined, moving from milligram-scale laboratory synthesis to gram- or kilogram-scale production with greater ease and consistency. researchgate.net

Furthermore, the coupling of flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new reactions. sigmaaldrich.commerckmillipore.com Automated systems can perform numerous experiments under varied conditions, rapidly identifying optimal parameters for the synthesis of derivatives from this compound. This high-throughput experimentation can significantly shorten development timelines for new chemical entities. chemistryworld.com

| Feature | Batch Chemistry | Flow Chemistry & Automation |

| Safety | Handling of unstable intermediates; risk of thermal runaway. | Improved heat transfer and small reaction volumes enhance safety. researchgate.net |

| Scalability | Non-linear and often challenging. | Linear scalability by extending reaction time or using larger reactors. |

| Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters, leading to higher selectivity. |

| Efficiency | Stepwise processes with manual handling. | Integration of synthesis, workup, and purification in a continuous sequence. sigmaaldrich.com |

This table compares traditional batch processing with the advantages of integrating flow chemistry and automation for reactions involving this compound.

Development of Chemical Biology Tools (excluding therapeutic applications)

The high electrophilicity of the carbon atom bearing the bromine in this compound makes it an excellent candidate for covalent modification of biological macromolecules. This reactivity can be harnessed to develop specialized chemical biology tools for research purposes.

An important emerging application is the use of such compounds as scaffolds for activity-based protein profiling (ABPP) probes. These probes can be designed to covalently label the active site of specific enzymes, allowing for the study of their function, expression, and inhibition. The α-bromoketone moiety can act as a "warhead" that forms a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine) in an enzyme's active site. The substituted phenyl portion of this compound could be further functionalized with reporter tags, such as fluorophores or biotin, to enable visualization and isolation of the target proteins.

Moreover, this compound could serve as a versatile building block for creating chemical probes to investigate biological pathways or as a component in the synthesis of affinity-based chromatography resins for the purification of specific proteins. The key is to leverage its defined reactivity to achieve selective labeling and interaction in complex biological systems.

Sustainable and Green Chemistry Approaches for Synthesis and Application

Traditional methods for the α-bromination of ketones often rely on hazardous reagents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS), which present safety and environmental concerns. researchgate.netresearchgate.net A significant future direction for research involving this compound is the development of more sustainable and environmentally benign synthetic protocols.

Green chemistry principles encourage the use of safer reagents and solvents, improved atom economy, and milder reaction conditions. For the synthesis of α-bromoacetophenones, several greener alternatives are being explored. These include oxidative bromination methods that use stable and inexpensive bromide salts (e.g., NaBr, KBr) in combination with a green oxidant, such as hydrogen peroxide (H₂O₂) or even molecular oxygen from the air. nih.govteknoscienze.comacs.org Such systems generate the reactive bromine species in situ, avoiding the handling of hazardous bulk reagents.

The use of ionic liquids or deep eutectic solvents could replace conventional volatile organic compounds (VOCs), offering benefits like catalyst recycling and reduced emissions. nih.gov Electrochemical methods, where an electric current drives the bromination reaction, also represent a promising green approach by minimizing chemical waste. organic-chemistry.org One-pot syntheses that start from more readily available precursors, such as the corresponding secondary alcohols, and use non-toxic reagents like ammonium (B1175870) bromide and oxone, align well with the goals of sustainable chemistry. rsc.orgdeepdyve.com

| Approach | Traditional Method | Green/Sustainable Alternative |

| Bromine Source | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS). researchgate.netresearchgate.net | KBr or NaBr with an oxidant (e.g., H₂O₂, Oxone). rsc.orgresearchgate.net |

| Oxidant | Stoichiometric and often hazardous reagents. | Catalytic systems using molecular oxygen (air). nih.govacs.org |

| Solvents | Chlorinated hydrocarbons, other volatile organic compounds (VOCs). | Water, ionic liquids, deep eutectic solvents. researchgate.net |

| Energy Input | Conventional heating. | Electrochemical synthesis, photocatalysis. nih.govorganic-chemistry.org |

This table highlights the transition from traditional to sustainable methods for the synthesis of α-bromoacetophenones like this compound.

Q & A

Q. What are optimized synthetic routes for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone, and how can yield be maximized?

- Methodological Answer : A common approach involves bromination of the parent acetophenone derivative. For example, 1-(4-fluoro-2-methoxyphenyl)ethanone can be treated with bromine (Br₂) in chloroform (CHCl₃) at 0–25°C for 30 minutes. After quenching with NaHCO₃ and Na₂S₂O₃ solutions, recrystallization from diethyl ether (Et₂O) achieves ~85% yield . Key factors for optimization include controlling stoichiometry (e.g., 1:1 molar ratio of substrate to Br₂) and avoiding over-bromination by monitoring reaction time.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The α-bromine atom deshields the adjacent carbonyl carbon, shifting its signal to ~190–200 ppm in ¹³C NMR. Aromatic protons exhibit splitting patterns consistent with the 4-fluoro-2-methoxy substitution (e.g., para-fluoro coupling).

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) confirms bond lengths and angles. For instance, C-Br bonds typically measure ~1.93–1.97 Å, and the dihedral angle between the phenyl ring and carbonyl group is ~10–15°, reflecting steric effects .

Q. What safety precautions are critical during experimental handling?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to toxic fumes released during reactions (e.g., HBr gas).

- Avoid skin contact with brominated intermediates; employ anhydrous solvents to minimize hydrolysis side reactions.

- Collect and neutralize waste (e.g., with NaHCO₃) before disposal .

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, OMe) on the phenyl ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 4-fluoro and 2-methoxy groups create an electron-deficient aromatic system, enhancing electrophilicity at the α-carbon. The fluorine atom’s −I effect increases the carbonyl’s polarity, accelerating nucleophilic attack (e.g., by amines or thiols). Methoxy’s +M effect may stabilize transition states via resonance. Comparative studies with analogs (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone) show that fluorine’s smaller size and higher electronegativity improve regioselectivity in substitutions .

Q. What computational methods (DFT, molecular docking) predict the compound’s interactions in enzyme inhibition studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, identifying reactive sites (e.g., LUMO localization on the α-carbon). Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., kinases), where the bromine and methoxy groups form hydrophobic interactions, while the carbonyl hydrogen-bonds with catalytic residues. Validation via in vitro assays (IC₅₀ measurements) is essential .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved?

- Methodological Answer : Discrepancies may arise from temperature-dependent lattice effects or refinement algorithms. Strategies include:

Q. What mechanistic pathways explain unexpected byproducts in Friedel-Crafts acylations using this compound?

- Methodological Answer : Competing pathways (e.g., β-hydride elimination or aryl ring alkylation) can form byproducts. For example, Lewis acids (AlCl₃) may promote dehalogenation, generating 1-(4-fluoro-2-methoxyphenyl)ethene. Mitigation involves:

- Lowering reaction temperature (<0°C).

- Using milder catalysts (e.g., FeCl₃) to suppress side reactions.

- Monitoring via GC-MS to identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.